molecular formula C23H22N2O3S B2507959 5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-14-4

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2507959
CAS No.: 392239-14-4
M. Wt: 406.5
InChI Key: YAMXSXIJYRMRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a sophisticated synthetic compound based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold, a structure of high interest in modern medicinal chemistry and drug discovery. This carboxamide derivative is designed for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. The core tetrahydrobenzo[b]thiophene structure is a privileged scaffold in drug design, with published scientific literature demonstrating that close structural analogs exhibit a diverse profile of biological activities. Recent studies on similar derivatives have shown promising anticancer properties through multiple mechanisms. These include the inhibition of key metabolic enzymes in cancer cells, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), which are implicated in the Warburg effect—a metabolic hallmark of proliferating cancer cells . Furthermore, related compounds have been reported to induce apoptosis (programmed cell death) in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), making this chemical class a valuable tool for oncology research and target validation . Beyond oncology, the tetrahydrobenzo[b]thiophene core is associated with significant antioxidant activity . The ability to combat oxidative stress is relevant for research in inflammation, neurodegenerative diseases, and aging. The presence of both amide and carboxamide functional groups in its structure provides points for potential interaction with various biological targets, including enzymes and receptors. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe to study signal transduction pathways and metabolic reprogramming in cells .

Properties

IUPAC Name

5-methyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-7-12-19-18(13-14)20(21(24)26)23(29-19)25-22(27)15-8-10-17(11-9-15)28-16-5-3-2-4-6-16/h2-6,8-11,14H,7,12-13H2,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMXSXIJYRMRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and molecular interactions based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities. The presence of the phenoxybenzamide moiety enhances its interaction with biological targets.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) in the range of 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
    • It also demonstrates antifungal activity against species like Candida albicans, with MIC values reported at 0.83 μM .
  • Cytotoxicity :
    • Cytotoxic effects were evaluated using MTT assays on human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The results indicated that while the compound is effective against microbial cells, it shows lower toxicity towards normal human cells, suggesting a favorable therapeutic index .
  • Molecular Docking Studies :
    • In silico studies have been conducted to assess the binding affinity of the compound to target proteins like MurD and DNA gyrase. The binding energies were comparable to established antibiotics such as ciprofloxacin, indicating strong potential for antibacterial action .

Data Table: Biological Activity Summary

Activity Type Target Organism MIC (μM) Cell Line Tested IC50 (μM)
AntibacterialPseudomonas aeruginosa0.21HaCatNot specified
AntibacterialEscherichia coli0.21BALB/c 3T3Not specified
AntifungalCandida albicans0.83HaCatNot specified

Case Studies

Several case studies have explored the efficacy of this compound in different experimental setups:

  • Antimicrobial Screening :
    • A study screened various derivatives of related compounds, including our target compound, for antimicrobial activity. The results indicated that modifications in the structure significantly influenced activity levels, with some derivatives outperforming others in inhibiting bacterial growth .
  • Cytotoxicity Evaluation :
    • Another investigation focused on assessing the cytotoxicity of the compound on normal cell lines compared to tumor cells. It was found that while exhibiting antimicrobial properties, the compound maintained a relatively low toxicity profile towards normal cells, suggesting its potential for therapeutic use without significant side effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Yields for analogs vary widely.
  • Functional Groups: The 4-phenoxybenzamido group in the target compound is structurally distinct from the piperazinyl-acetamido (compound 122) or trifluoromethyl-pyrazole (JAMI1001A) groups, which are linked to specific biological activities .

Pharmacological Activity

Acetylcholinesterase (AChE) Inhibition

Compound 122 demonstrates 60% AChE inhibition at 2.6351 mM in rat models, outperforming donepezil (40%) .

Antimicrobial and Antioxidant Activity

Ethyl 2-(2-cyano-3-substituted phenyl acrylamido) derivatives () exhibit antibacterial and antioxidant properties, though specific data for the target compound are absent. The acrylamido substituents in these analogs likely enhance redox activity .

AMPA Receptor Modulation

JAMI1001A acts as a positive allosteric modulator of AMPA receptors due to its trifluoromethyl-pyrazole and tetrahydrobenzothiophene-carboxamide structure . The target compound’s phenoxybenzamido group may confer similar modulatory effects but requires validation.

Physicochemical Properties

  • Melting Points : Analogs like A17 (227–228°C) and A20 (203–205°C) highlight the impact of substituents on crystallinity .
  • Solubility : Hydroxyl or methoxy groups (e.g., in compound 6o) improve aqueous solubility, whereas lipophilic groups (e.g., 3-chlorobenzamido in Vf) enhance membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.